Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate
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Overview
Description
Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an azepane moiety. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with azepane-2-carboxaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield thiophene derivatives in high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane moiety can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as halogens or nitro groups for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .
Scientific Research Applications
Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The azepane moiety can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- Thiophene-2-carboxylic acid
- Methyl thiophene-2-carboxylate
- Azepane-2-carboxaldehyde
Uniqueness
Methyl 5-[(azepan-2-ylidene)amino]thiophene-2-carboxylate is unique due to the presence of both the thiophene ring and the azepane moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16N2O2S |
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Molecular Weight |
252.33 g/mol |
IUPAC Name |
methyl 5-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H16N2O2S/c1-16-12(15)9-6-7-11(17-9)14-10-5-3-2-4-8-13-10/h6-7H,2-5,8H2,1H3,(H,13,14) |
InChI Key |
PIQBKIXQKCQRNL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(S1)NC2=NCCCCC2 |
Origin of Product |
United States |
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